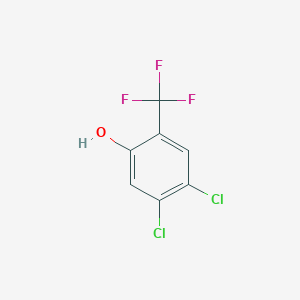

4,5-Dichloro-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPQWROTRIUBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282260 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51571-02-9 | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51571-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenol

The synthesis of polysubstituted aromatic compounds like this compound requires careful regiochemical control due to the competing directing effects of the substituents. Strategic planning is paramount to achieving high yields and purity.

Novel Synthetic Routes and Reaction Optimizations

Direct synthesis of this compound is challenging and not extensively documented, necessitating the development of multi-step strategic routes. One plausible approach involves the regioselective chlorination of a suitable precursor.

A potential synthetic pathway begins with 2-(trifluoromethyl)phenol. The primary challenge lies in the selective introduction of two chlorine atoms at the C4 and C5 positions. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This conflicting influence complicates direct electrophilic chlorination. Research into the chlorination of substituted phenols has shown that reagents like sulfuryl chloride (SO₂Cl₂) can be effective, though achieving high regioselectivity often requires specialized catalysts. oregonstate.edu The optimization of this step would involve screening various Lewis acid catalysts and solvent systems to favor dichlorination at the desired positions, minimizing the formation of other isomers.

An alternative strategy involves constructing the ring with the desired substitution pattern from acyclic precursors. For instance, a [4+2] cyclo-condensation reaction could potentially be designed to yield a highly substituted phenolic ring with the correct arrangement of chloro and trifluoromethyl groups. researchgate.net

Modern optimization techniques, such as high-throughput screening and flow chemistry, could significantly accelerate the development of an efficient synthesis. Continuous flow reactors, for example, allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for managing potentially exothermic chlorination reactions and improving selectivity.

Precursor Design and Synthesis Pathways

The success of any synthetic strategy hinges on the availability of well-designed precursors. The synthesis of 2-(trifluoromethyl)phenol, a key starting material for a chlorination-based route, can be achieved from 2-(trifluoromethyl)aniline (B126271). This is typically accomplished through a diazotization reaction, where the aniline (B41778) is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by hydrolysis of the resulting diazonium salt to yield the phenol (B47542). epo.org

Another key precursor is 2-nitro-4-(trifluoromethyl)chlorobenzene. This compound can undergo nucleophilic aromatic substitution of the chlorine atom with a hydroxide (B78521) source, such as sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), to produce 2-nitro-4-(trifluoromethyl)phenol. prepchem.com Subsequent reduction of the nitro group to an amine, followed by chlorination and a Sandmeyer-type reaction, could be envisioned to install the desired functionalities, although this would be a lengthy and complex pathway.

A more direct precursor pathway could involve the synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. While this specific azide (B81097) is a precursor for triazoles, its synthesis from a corresponding aniline highlights a method for creating the 1,3-dichloro-5-(trifluoromethyl)phenyl scaffold, which could then be chemically modified to introduce the hydroxyl group. nih.gov

Table 1: Overview of Potential Synthetic Precursors and Pathways

| Precursor | Synthetic Pathway | Key Reactions | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenol | Diazotization of 2-(trifluoromethyl)aniline followed by hydrolysis. | Diazotization, Hydrolysis | epo.org |

| 2-Nitro-4-(trifluoromethyl)phenol | Nucleophilic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene. | Nucleophilic Aromatic Substitution | prepchem.com |

| (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene | Diazotization of the corresponding aniline followed by reaction with sodium azide. | Diazotization, Azide Substitution | nih.gov |

Derivatization and Analog Synthesis Research

The presence of a reactive hydroxyl group and an activated aromatic ring makes this compound a valuable starting point for the synthesis of diverse derivatives.

Functionalization of the Phenolic Scaffold

The phenolic hydroxyl group is the primary site for functionalization. Standard reactions such as esterification and etherification can be readily applied.

Esterification: Reaction with acyl chlorides or anhydrides, often in the presence of a base, yields the corresponding esters. Acetylation, for example, can be achieved using acetic anhydride. oup.com Derivatization with reagents like 4-nitrobenzoyl chloride can also be used to create UV-active derivatives for analytical purposes. researchgate.net

Etherification: The phenol can be converted into its phenoxide salt with a base (e.g., sodium hydroxide, potassium carbonate) and subsequently reacted with alkyl or aryl halides to form ethers. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers by coupling the phenol with an aryl halide. nih.gov

Further electrophilic substitution on the aromatic ring is also possible, though the existing substituents heavily influence the position of any new group. Electrophilic trifluoromethylthiolation, for example, has been shown to occur on substituted phenols, typically at the position para to the hydroxyl group. rsc.org For this compound, the only available position (C6) is ortho to the hydroxyl group, which could be a target for specific electrophilic reagents.

Table 2: Functionalization Reactions of the Phenolic Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Base (e.g., Pyridine) | Aryl Acetate | oup.com |

| Etherification (Williamson) | Base (e.g., K₂CO₃), Alkyl Halide (e.g., R-Br) | Alkyl Aryl Ether | nih.gov |

| Etherification (Ullmann) | Aryl Halide, Cu Catalyst, Base | Diaryl Ether | nih.gov |

| Silyl Derivatization | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Ether | nih.gov |

Synthesis of Complex Polycyclic Derivatives

The this compound moiety can be incorporated into larger, polycyclic systems. One strategy involves using the phenol as a nucleophile in reactions that build new rings. For example, a phenol can be used in benzannulation reactions to create functionalized polycyclic aromatic hydrocarbons like chrysenes. nih.gov A synthetic sequence might involve an initial etherification of the phenol, followed by cyclization reactions to construct the polycyclic framework. Research has demonstrated the synthesis of polycyclic pyrazolinone derivatives that incorporate an aryloxy phenol fragment, showcasing a pathway where the phenol is first linked to another aromatic system which then undergoes cyclization. nih.gov

Formation of Schiff Bases and Imine-Containing Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.com To generate a Schiff base from this compound, the phenolic ring must first be functionalized with a carbonyl group. This can be achieved through formylation reactions such as the Vilsmeier-Haack or Duff reaction, which introduce an aldehyde group onto the aromatic ring, likely at the C6 position ortho to the hydroxyl group, to produce a substituted salicylaldehyde.

This resulting aldehyde can then be condensed with a variety of primary amines (R-NH₂) under reflux, often with acid or base catalysis, to yield the corresponding Schiff base. researchgate.netrsc.org The synthesis of Schiff bases from halogenated salicylaldehydes and various amines is a well-established methodology. researchgate.net For instance, the condensation of 2,6-diformyl-4-methylphenol with aminouracil demonstrates the formation of complex Schiff bases from phenolic aldehydes. nih.gov This approach allows for the introduction of a wide range of substituents via the amine component, leading to a diverse library of imine-containing analogues derived from the original phenolic scaffold.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by the electronic and steric influences of its substituents on the aromatic ring. Reactions can occur at the hydroxyl group or on the aromatic ring itself, with regioselectivity being a key consideration.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification. These transformations are typically not regioselective in the context of the ring but are chemoselective for the OH group. For instance, the formation of aryl trifluoromethyl ethers can be achieved from phenols through multi-step sequences involving chlorination/fluorination or via the use of reagents like O-(trifluoromethyl)dibenzofuranium salts. beilstein-journals.orgnih.gov

Reactions on the Aromatic Ring: Electrophilic aromatic substitution represents a more complex scenario due to the competing directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director. The two chlorine atoms are deactivating but also ortho-, para-directing. Conversely, the trifluoromethyl group is a strongly deactivating meta-director.

The sole available position for substitution is at C-6. The directing effects of the substituents heavily influence the feasibility and outcome of electrophilic attack at this position. The powerful activating effect of the hydroxyl group, directing ortho to itself, is the most significant influence favoring substitution at C-6. However, this is counteracted by the deactivating inductive effects of the chlorine and trifluoromethyl groups, which make the ring electron-deficient and less susceptible to electrophilic attack.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Activating/Deactivating | Directing Influence |

| -OH | C-1 | Activating | Strong | Ortho, Para |

| -CF₃ | C-2 | Deactivating | Strong | Meta |

| -Cl | C-4 | Deactivating | Weak | Ortho, Para |

| -Cl | C-5 | Deactivating | Weak | Ortho, Para |

Note: This table summarizes the individual directing effects of the functional groups present on the benzene (B151609) ring.

Stereoselectivity is generally not a factor in the derivatization of this achiral molecule unless chiral reagents are employed or a chiral catalyst is used to introduce a stereocenter. No specific studies on stereoselective derivatizations of this compound were identified in the reviewed literature.

Catalytic Systems and Methodologies in Synthesis

The synthesis and derivatization of halogenated and trifluoromethylated phenols often rely on advanced catalytic systems to achieve high efficiency and selectivity. Palladium and copper-based catalysts are prominent in this field.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions, which are fundamental for creating C-C, C-O, and C-N bonds. researchgate.net For derivatives of this compound, where the hydroxyl group is converted into a better leaving group (e.g., a triflate or nonaflate), palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce new functional groups. nih.govnih.gov For example, the Heck-type reaction of secondary trifluoromethylated alkyl bromides has been developed using palladium catalysis, proceeding under mild conditions with high functional group tolerance. beilstein-journals.org These methodologies are applicable for the further functionalization of derivatives of the title compound.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly significant for trifluoromethylation processes. nih.gov While often used to introduce the CF₃ group onto an aromatic ring, copper catalysts are also effective in C-O and C-S bond formation. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of complex trifluoromethyl-containing molecules. beilstein-journals.org The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form diaryl ethers from phenols, a transformation directly applicable to this compound. Recent advances in copper catalysis have focused on milder reaction conditions and broader substrate scopes. mdpi.comresearchgate.net

Interactive Table: Catalytic Systems for Transformations of Trifluoromethylated Aromatics

| Catalyst Type | Reaction | Substrate Class | Key Features |

| Palladium (e.g., Pd(dba)₂, [(allyl)PdCl]₂) | Cross-Coupling (Suzuki, Heck) | Aryl Halides/Triflates | High efficiency, broad functional group tolerance. nih.govbeilstein-journals.orgbeilstein-journals.org |

| Copper (e.g., CuI, Cu(OTf)₂) | Trifluoromethylation, Ullmann Condensation | Aryl Halides, Phenols | Cost-effective, effective for C-CF₃ and C-O bond formation. nih.govresearchgate.net |

| Gold (e.g., JohnPhosAuNTf₂) | Cyclization/Oxygen Transfer | CF₃-Alkynes | Regioselective synthesis of CF₃-heterocycles. acs.org |

| Manganese (e.g., Mn(II) complexes) | Catalytic Oxidation | Porphyrins | Used in creating hybrid materials for sulfide (B99878) oxidation. mdpi.com |

Note: This table provides examples of catalytic systems used in the synthesis and derivatization of compounds related to this compound.

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) on a derivative of this compound (as an aryl halide or triflate, Ar-X) involves three key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the Ar-X bond, forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron reagent (R-BY₂) reacts with the Pd(II) intermediate, transferring the R group to the palladium and forming another Pd(II) species (Ar-Pd-R).

Reductive Elimination: The Ar and R groups are eliminated from the palladium center, forming the new Ar-R bond and regenerating the Pd(0) catalyst. researchgate.net

Mechanism of Defluorination: Trifluoromethylphenols can undergo spontaneous aqueous defluorination under certain conditions. Mechanistic studies involving density functional theory calculations suggest that the key defluorination step likely proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org This process is driven by β-elimination and is dependent on the deprotonation of the phenol. rsc.org While this is often an environmental degradation pathway, it represents a potential side reaction under basic conditions in synthetic transformations.

Molecular Structure, Spectroscopic Characterization, and Advanced Analytical Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the presence of other magnetically active nuclei within a molecule. For a compound like 4,5-Dichloro-2-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR would be indispensable for confirming its structure.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, two distinct signals would be expected for the two aromatic protons. The proton at position 3 would likely appear as a singlet, while the proton at position 6 would also be a singlet. The exact chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, as well as the electron-donating effect of the hydroxyl group. Additionally, a broad singlet corresponding to the hydroxyl proton would be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine atoms would also show shifts to higher frequency. The carbon attached to the hydroxyl group would be observed at a characteristic downfield position.

¹⁹F NMR Spectroscopy ¹⁹F NMR is particularly useful for compounds containing fluorine. For this compound, a single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group.

To illustrate the type of data obtained, the following table presents typical NMR data for the related compound, 4-(Trifluoromethyl)phenol (B195918).

| Spectroscopic Data for 4-(Trifluoromethyl)phenol | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aromatic Protons | 7.50 (d, J = 8.6 Hz, 2H), 6.90 (d, J = 8.6 Hz, 2H) |

| Hydroxyl Proton | 5.30 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) |

| C-OH | 155.0 |

| C-CF₃ | 127.0 (q, J = 3.8 Hz) |

| Aromatic CH | 124.2 (q, J = 272.0 Hz), 115.9 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) |

| -CF₃ | -62.4 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and crucial for identifying functional groups. chemicalbook.com

FT-IR Spectroscopy In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1350 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-F stretching vibrations of the CF₃ group would also be Raman active. The C-Cl bonds would also produce characteristic Raman signals.

The following table shows representative vibrational data for the related compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. rsc.org

| Vibrational Spectroscopy Data for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Technique | Characteristic Bands (cm⁻¹) |

| FT-Raman | Data for specific band positions is not readily available in the provided search results. However, one would expect to see bands corresponding to aromatic ring modes, C-F stretching, and C-Cl stretching. |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of substituents. The chloro, trifluoromethyl, and hydroxyl groups would all influence the electronic structure and thus the UV-Vis spectrum. The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and it can also provide structural information through analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be expected, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the substituent groups. For this compound, fragmentation could involve the loss of a chlorine atom, a trifluoromethyl radical, or other characteristic fragments, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not available in the searched literature, a study on a related compound can illustrate the type of information obtained. For instance, the crystal structure of a derivative of 4-(trifluoromethyl)phenol reveals details about its molecular geometry and intermolecular interactions. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks

In the solid state, this compound is expected to form intermolecular hydrogen bonds, a common feature for phenolic compounds. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). The presence of electron-withdrawing chlorine and trifluoromethyl substituents on the phenyl ring significantly influences the acidity of the phenolic proton and the electron density on the oxygen atom, thereby modulating the strength and nature of these hydrogen bonds.

Theoretical studies on similar chlorinated and fluorinated phenols suggest that the electron-withdrawing nature of the substituents would increase the partial positive charge on the hydroxyl hydrogen, making it a stronger hydrogen bond donor. Conversely, the electron-withdrawing effects would decrease the electron density on the oxygen atom, potentially weakening its hydrogen bond acceptor capability.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Predicted Relative Strength |

| Hydrogen Bonding | O-H | O (of neighboring molecule) | Strong |

| Halogen Bonding | C-Cl | O (of neighboring molecule) | Moderate |

| Dipole-Dipole | C-F, C-Cl | C-F, C-Cl (of neighboring molecule) | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring (of neighboring molecule) | Weak |

Note: This table is based on theoretical predictions for a molecule with the specified substituents and has not been experimentally verified.

Tautomeric Equilibrium and Conformational Analysis in the Solid State

Tautomeric Equilibrium:

Phenols can theoretically exist in equilibrium with their keto tautomers (dienones). For this compound, this would involve the migration of the hydroxyl proton to one of the carbon atoms of the aromatic ring, leading to the formation of a cyclohexadienone structure. However, for most simple phenols, the equilibrium lies overwhelmingly towards the aromatic phenol (B47542) form due to the significant stabilization energy associated with aromaticity.

The presence of strong electron-withdrawing groups, as in this compound, would further disfavor the formation of the keto tautomer. These groups would destabilize the electron-rich dienone intermediate. Therefore, it is highly probable that in the solid state, this compound exists exclusively as the phenolic tautomer. Computational studies on substituted phenols consistently show a large energy difference favoring the enol (phenol) form.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the trifluoromethyl group to the phenyl ring.

The rotation of the trifluoromethyl group is also subject to steric and electronic effects. In the solid state, it is expected to adopt a staggered conformation relative to the adjacent C-C bonds of the phenyl ring to minimize steric interactions with the chlorine and hydroxyl substituents. X-ray crystallographic data, if available, would be essential to definitively determine the solid-state conformation. In its absence, computational methods provide the most reliable predictions.

Table 2: Predicted Conformational Parameters for this compound

| Dihedral Angle | Predicted Value (degrees) | Rationale |

| C1-C2-O-H | ~180 | Minimization of steric hindrance between the -OH and -CF3 groups. |

| C1-C2-C(CF3)-F | Staggered (~60, 180, 300) | Minimization of steric repulsion between fluorine atoms and the phenyl ring. |

Note: These values are theoretical predictions and would require experimental validation through techniques like X-ray crystallography.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and energetics of molecules. mdpi.comnih.gov These calculations provide a foundational understanding of 4,5-Dichloro-2-(trifluoromethyl)phenol at the atomic level. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, especially for substituted phenols. mdpi.com Higher-level ab initio calculations, while more computationally intensive, can offer even greater accuracy for parameters like reaction and activation energies. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The presence of bulky and electronegative substituents—two chlorine atoms, a trifluoromethyl group, and a hydroxyl group—on the benzene (B151609) ring dictates the molecule's preferred conformation. The orientation of the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group relative to the planar aromatic ring are of particular interest. Intramolecular hydrogen bonding between the hydroxyl hydrogen and a fluorine atom of the trifluoromethyl group is a potential stabilizing interaction that would influence the molecule's geometry. DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can accurately predict these structural parameters. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-OH | 1.365 |

| O-H | 0.962 | |

| C-CF3 | 1.510 | |

| C-Cl (C4) | 1.745 | |

| C-Cl (C5) | 1.743 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angle (°) | C-O-H | 108.5 |

| C1-C2-CF3 | 122.0 | |

| C3-C4-Cl | 119.5 | |

| C4-C5-Cl | 120.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Computational methods can predict various spectroscopic properties, such as vibrational (infrared) and electronic (UV-Visible) spectra. Theoretical calculation of the vibrational frequencies can help in the assignment of experimental IR and Raman spectra. Discrepancies between calculated and experimental values can often be reconciled by applying a scaling factor to the computed frequencies. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. Comparing the predicted maximum absorption wavelength (λmax) with experimental data serves as a validation of the computational methodology and the optimized molecular geometry.

While phenols predominantly exist in the enol form, the possibility of keto-enol tautomerism can be investigated computationally. Theoretical calculations can determine the relative energies of the phenol (B47542) tautomer and its corresponding keto tautomer (a cyclohexadienone). The energy difference indicates the relative stability of the two forms. For this compound, the aromatic stability of the benzene ring makes the phenol form significantly more stable.

Furthermore, these calculations can map the potential energy surface for intramolecular or intermolecular proton transfer. This involves identifying the transition state structure for the proton movement (e.g., from the hydroxyl group to a neighboring atom or solvent molecule) and calculating the associated activation energy barrier. This information is critical for understanding reaction mechanisms where proton transfer is a key step. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water or an organic solvent. stanford.edu

For this compound, an MD simulation could reveal how the molecule interacts with surrounding solvent molecules, including the formation and lifetime of hydrogen bonds between the phenolic proton and solvent molecules. stanford.edu It can also be used to explore the conformational flexibility of the molecule, such as the rotation of the trifluoromethyl and hydroxyl groups, providing a more realistic picture of its behavior in solution compared to the static, gas-phase picture from DFT.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical bonding concepts. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C1-C6) | 22.5 |

| LP (Cl4) | π(C3-C4) | 5.8 |

| LP (Cl5) | π(C5-C6) | 6.1 |

| π (C3-C4) | π(C1-C2) | 18.2 |

| π (C5-C6) | π*(C1-C2) | 19.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional distribution of charge on a molecule. This analysis allows for the identification of electron-rich and electron-deficient regions, which are crucial in predicting the sites of electrophilic and nucleophilic attack, respectively. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions with intermediate potential.

For this compound, the MEP surface would be significantly influenced by its various substituents: the hydroxyl (-OH) group, the two chlorine (-Cl) atoms, and the trifluoromethyl (-CF3) group. The oxygen atom of the hydroxyl group is expected to be a region of high electron density (red) due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient (blue), rendering it susceptible to nucleophilic attack.

The chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing. This effect will lead to a general decrease in electron density on the aromatic ring, making the ring itself less susceptible to electrophilic attack compared to unsubstituted phenol. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group and will create a significant region of positive potential. The areas around the chlorine atoms will also exhibit a degree of positive potential.

Illustrative Data on MEP Surface Characteristics:

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Oxygen of Hydroxyl Group | Negative | Red | Site for Electrophilic Attack |

| Hydrogen of Hydroxyl Group | Positive | Blue | Site for Nucleophilic Attack |

| Aromatic Ring | Generally Positive | Green/Yellow | Reduced Electrophilic Susceptibility |

| Trifluoromethyl Group | Strongly Positive | Blue | Strong Site for Nucleophilic Interaction |

| Chlorine Atoms | Moderately Positive | Light Blue/Green | Sites for Nucleophilic Interaction |

Theoretical Insights into Reactivity Mechanisms and Selectivity

Theoretical investigations can provide a deeper understanding of the potential reaction mechanisms and selectivity involving this compound. Based on the electronic properties inferred from the MEP analysis, several predictions can be made.

The presence of multiple reactive sites suggests that the selectivity of reactions will be highly dependent on the nature of the attacking reagent and the reaction conditions. For instance, in a reaction with an electrophile, the oxygen of the hydroxyl group would be the most probable site of initial attack. In contrast, a nucleophilic attack is more likely to be directed towards the electron-deficient hydrogen of the hydroxyl group or potentially at the carbon atoms attached to the chlorine or trifluoromethyl groups, although the latter would require harsh conditions to facilitate substitution.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of various potential reaction pathways. mdpi.com By calculating the activation energies for different mechanisms, it is possible to predict the most likely course of a reaction and the expected product distribution. For example, theoretical modeling could elucidate the regioselectivity of O-alkylation or O-acylation at the hydroxyl group versus potential nucleophilic aromatic substitution at the positions bearing the chlorine atoms. These computational insights are invaluable for designing synthetic routes and for understanding the fundamental chemical behavior of this compound.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity Profiles

The biological activity of 4,5-Dichloro-2-(trifluoromethyl)phenol is not a simple sum of its parts but rather a complex outcome of the electronic and steric properties of its substituents. The chlorine atoms and the trifluoromethyl group significantly alter the electron density distribution and the acidity of the phenolic hydroxyl group, which are key determinants of its interaction with biological macromolecules.

Halogen substituents are pivotal in modern chemical design, offering a tool to modulate a compound's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov In the case of phenolic compounds, the number and position of chlorine atoms on the aromatic ring have a profound impact on biological activity.

The introduction of chlorine, an electron-withdrawing atom, can have multiple effects. Through a sigma-electron withdrawing conductive effect, it can decrease the electron density of the aromatic ring. nih.govresearchgate.net However, if positioned at the ortho or para positions, chlorine can also exert a pi-electron donating conjugative effect, which can counteract the inductive effect to some degree. nih.govresearchgate.net

Studies on the germicidal action of chlorinated phenols have shown a progressive increase in activity with an increasing number of chlorine substitutions. ebm-journal.org For example, the progression from phenol (B47542) to 2,4-dichlorophenol (B122985) demonstrates a significant enhancement in efficacy. This is often attributed to increased lipophilicity, which enhances membrane permeability, and altered acidity (pKa) of the hydroxyl group, which affects the compound's state of ionization at physiological pH. jst.go.jp The undissociated, or neutral, form of a phenol is generally considered more biocidal than its corresponding phenolate (B1203915) ion. ebm-journal.org The position of the chlorine atoms is also critical, as substitution at the ortho position can introduce steric hindrance, potentially decreasing the rate of certain reactions or altering binding conformations. nih.govresearchgate.net

| Compound | Number of Chlorine Substituents | General Effect on Activity (e.g., Germicidal) | Key Physicochemical Changes |

|---|---|---|---|

| Phenol | 0 | Baseline Activity | Lower Lipophilicity |

| 4-Chlorophenol | 1 | Increased Activity | Increased Lipophilicity, Altered pKa |

| 2,4-Dichlorophenol | 2 | Significantly Increased Activity | Further Increased Lipophilicity, Lower pKa |

| 2,4,6-Trichlorophenol | 3 | Highly Increased Activity | High Lipophilicity, Significantly Lower pKa |

The trifluoromethyl (-CF3) group is a unique and powerful substituent in medicinal and agricultural chemistry due to its distinct electronic properties and metabolic stability. It is one of the most electron-withdrawing groups, which can significantly lower the pKa of the phenolic hydroxyl group in this compound, thereby increasing the proportion of the ionized phenolate form at physiological pH.

Furthermore, the -CF3 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile. The replacement of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation, thereby increasing the compound's in vivo half-life. Research has shown that the addition of a -CF3 group can dramatically enhance biological potency. For instance, one study found that incorporating a -CF3 moiety into an isoxazole-based molecule increased its anti-cancer activity by nearly eightfold compared to its non-trifluoromethylated counterpart.

| Property | Parent Phenol (e.g., 4,5-Dichlorophenol) | Trifluoromethylated Analogue (this compound) | Impact of -CF3 Group |

|---|---|---|---|

| Electron-Withdrawing Effect | Moderate (from Cl) | Strong (from -CF3 and Cl) | Increases acidity (lowers pKa) |

| Lipophilicity (LogP) | High | Very High | Enhances membrane permeability |

| Metabolic Stability | Susceptible to oxidation | More resistant to metabolic attack | Increases biological half-life |

| Binding Interactions | Hydrogen bonding, hydrophobic interactions | Stronger hydrophobic interactions, potential for halogen bonding | Can improve binding affinity to target sites |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the biological activity of compounds based on their molecular structures. nih.govnih.gov These models correlate variations in biological activity with changes in physicochemical descriptors that quantify steric, electronic, and lipophilic properties. nih.gov For phenolic compounds, QSAR studies have been widely used to predict toxicity and other biological activities. jst.go.jp

Key molecular descriptors frequently used in QSAR models for phenols include:

Log K(ow) (or LogP): The logarithm of the n-octanol/water partition coefficient, which quantifies the hydrophobicity or lipophilicity of the molecule. It is often a dominant factor in predicting the toxicity of phenols. jst.go.jpnih.gov

pKa: The acid dissociation constant, which indicates the extent of ionization at a given pH. This is crucial as the neutral and ionized forms of a phenol can have different transport properties and biological activities. jst.go.jpnih.gov

Electronic Parameters: Descriptors like the Hammett constant (σ) quantify the electron-withdrawing or electron-donating nature of substituents. nih.gov

Steric Parameters: Descriptors such as the Taft-Kutter-Hansch constant (Es) or molecular shape indices account for the size and shape of the molecule and its substituents, which can influence binding to a target site. nih.gov

By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of molecules with the highest predicted activity, thereby accelerating the discovery process. nih.gov

| Descriptor Type | Specific Descriptor | Property Measured | Significance in Predicting Activity/Toxicity |

|---|---|---|---|

| Lipophilic | log K(ow) | Hydrophobicity | Crucial for membrane partitioning and transport to the site of action. nih.gov |

| Electronic | pKa | Acidity / Ionization | Determines the balance between neutral and ionized species. nih.gov |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Influences reaction rates and electronic interactions. nih.gov |

| Steric | Molecular Connectivity Indices (e.g., 1χv) | Molecular size and branching | Relates to how the molecule fits into a biological target. nih.gov |

Conformational Flexibility and Its Impact on Molecular Recognition

The ability of a molecule to adopt different three-dimensional shapes, or conformations, is critical for its interaction with a biological target. For this compound, conformational flexibility primarily involves rotation around the single bonds connecting the hydroxyl (-OH) and trifluoromethyl (-CF3) groups to the phenyl ring.

Theoretical studies on substituted phenols indicate that intramolecular interactions strongly influence conformational preferences. researchgate.net In ortho-substituted phenols, intramolecular hydrogen bonding between the hydroxyl proton and the ortho substituent can occur, leading to a more planar and stable conformation. researchgate.net For this compound, the bulky and highly electronegative -CF3 group at the ortho position will sterically and electronically influence the orientation of the adjacent -OH group. This interaction can restrict the rotational freedom of the hydroxyl group, favoring specific conformations that may be optimal for binding to a receptor's active site. The preferred conformation will dictate the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic regions, which is a key factor in molecular recognition and the subsequent biological response.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.govmdpi.com This method is invaluable for understanding the molecular basis of a compound's activity by visualizing its interactions within the binding site. mdpi.com

A docking study of this compound would aim to predict its binding mode and calculate a binding energy, which estimates the affinity of the ligand for the target. The predicted interactions would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the active site. nih.gov

Hydrophobic Interactions: The dichlorinated phenyl ring and the highly lipophilic trifluoromethyl group would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies on related chlorinated phenols have shown that the number and position of chlorine atoms can significantly affect binding energy. nih.gov For example, in one study, dichlorination of a bisphenol A metabolite decreased its binding affinity to the estrogen-related receptor-gamma compared to the mono-chlorinated version, suggesting a complex relationship between structure and binding. nih.gov

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Primary Interaction Types |

|---|---|---|---|

| Bisphenol A (Parent Compound) | -8.78 | Glu275, Arg316, Asp346 | Hydrogen Bonding, Hydrophobic |

| 3-Chloro-Bisphenol A | -8.53 | Glu275, Arg316, Asp346 | Hydrogen Bonding, Hydrophobic, Halogen Bonding |

| 3,3'-Dichloro-Bisphenol A | -5.24 | Glu275, Arg316 | Hydrogen Bonding, Hydrophobic, Halogen Bonding (with potential steric clash) |

Mechanistic Research on Biological Activities

Investigations into Molecular Targets and Cellular Pathways

Elucidation of Enzyme Inhibition Mechanisms

Currently, there is a lack of specific research in publicly available scientific literature detailing the enzyme inhibition mechanisms of 4,5-Dichloro-2-(trifluoromethyl)phenol. While substituted phenols can interact with a variety of enzymes, no studies have been identified that specifically investigate and elucidate the inhibitory effects of this particular compound on any given enzyme.

Receptor Binding and Activation/Inhibition Mechanisms (e.g., G-protein coupled receptors, PPARγ)

There is no available research data from published studies on the binding, activation, or inhibition of G-protein coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), or other specific receptor types by this compound. The interaction of this compound with these or any other cellular receptors has not been a subject of detailed investigation in the available scientific literature.

Research on Proton Shuttling and Oxidative Phosphorylation Uncoupling Mechanisms

While direct experimental studies on this compound as an uncoupler of oxidative phosphorylation are not available, its chemical structure is consistent with that of a classical protonophoric uncoupler. Compounds of this nature are typically weak acids with a bulky, hydrophobic structure and strong electron-withdrawing groups. cutm.ac.innih.gov

The theoretical mechanism for such compounds involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. nih.govresearchgate.net This process, known as chemiosmosis, is driven by the electron transport chain. Protonophoric uncouplers are lipid-soluble and can diffuse across the inner mitochondrial membrane.

The proposed cycle for proton shuttling by a phenolic uncoupler is as follows:

In the intermembrane space, where the proton concentration is high, the anionic form of the phenol (B47542) can pick up a proton.

The now-protonated, neutral form of the phenol diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

Within the mitochondrial matrix, which has a lower proton concentration, the phenol releases its proton.

The resulting anion then diffuses back across the inner mitochondrial membrane to the intermembrane space to repeat the cycle.

This shuttling of protons dissipates the proton motive force that drives ATP synthase, leading to the uncoupling of respiration from ATP synthesis. cutm.ac.innih.gov The energy that would have been used for ATP production is instead released as heat. The key characteristics for a compound to act as a protonophoric uncoupler include an acid dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. nih.gov

| Proposed Mechanism | Description | Supporting Evidence for this compound |

|---|---|---|

| Proton Shuttling (Protonophore) | The compound acts as a lipid-soluble carrier that transports protons across the inner mitochondrial membrane, dissipating the proton gradient. | No direct experimental evidence. The mechanism is inferred from the chemical structure which includes an acidic phenol group and lipophilic dichlorinated, trifluoromethylated benzene (B151609) ring. |

| Uncoupling of Oxidative Phosphorylation | By dissipating the proton gradient, the compound uncouples the electron transport chain from ATP synthesis, leading to increased oxygen consumption without ATP production. | No direct experimental evidence. This is the expected consequence of protonophoric activity based on studies of similar halogenated phenols. |

Cellular Mechanism of Action Studies (e.g., gene expression, protein modulation)

No studies were identified in the scientific literature that have investigated the effects of this compound on gene expression or protein modulation. Consequently, there is no available data on how this compound may alter cellular processes at the transcriptional or translational level.

Mechanistic Basis of Antimicrobial and Antifungal Activities

While phenols and their halogenated derivatives are known to possess antimicrobial and antifungal properties, the specific molecular and cellular mechanisms of action for this compound have not been elucidated in the available research. The precise targets and pathways through which this compound might exert such activities remain uninvestigated.

| Activity | Investigated Mechanism | Research Findings for this compound |

|---|---|---|

| Antimicrobial | Not Investigated | No data available |

| Antifungal | Not Investigated | No data available |

Anti-inflammatory Mechanisms at the Molecular and Cellular Level

There is no information available in the scientific literature regarding the anti-inflammatory mechanisms of this compound at either the molecular or cellular level. Research into its potential effects on inflammatory pathways, cytokine production, or the activity of inflammatory cells has not been published.

| Level | Investigated Mechanism | Research Findings for this compound |

|---|---|---|

| Molecular | Not Investigated | No data available |

| Cellular | Not Investigated | No data available |

Environmental Transformation and Ecotoxicological Mechanisms of this compound: A Review of Current Research Gaps and Inferred Pathways

Environmental Transformation and Ecotoxicological Mechanisms Research

The environmental fate and ecological impact of synthetic chemical compounds are of paramount concern. For 4,5-dichloro-2-(trifluoromethyl)phenol, a halogenated aromatic compound, understanding its transformation pathways and ecotoxicological effects is crucial for a comprehensive environmental risk assessment. In the absence of direct studies on this specific molecule, research on analogous compounds provides a foundational understanding of its likely behavior in the environment.

Photolytic and hydrolytic degradation are key abiotic processes that influence the persistence of organic compounds in aquatic environments.

Photolytic Degradation: Sunlight can induce the degradation of phenolic compounds. The rate and pathway of photolysis are heavily influenced by the specific substituents on the aromatic ring. For instance, studies on 3-trifluoromethyl-4-nitrophenol (TFM), a related trifluoromethylphenol, have shown that it undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA). The photolytic half-life of TFM is significantly affected by pH, with faster degradation observed at higher pH levels. At a pH of 9, the half-life of TFM at 365 nm was found to be 22 hours, yielding 5.1% TFA, while at a pH of 7, the half-life increased to 91.7 hours with a 17.8% TFA yield. This suggests that the deprotonated form of the phenol (B47542) is more susceptible to photolysis. It is plausible that this compound would also undergo photolysis, potentially leading to the cleavage of the C-Cl and C-CF3 bonds, although the specific products and rates are unknown.

Hydrolytic Degradation: Hydrolysis can be a significant degradation pathway for certain trifluoromethylphenols. Research on 2-chloro-4-(trifluoromethyl)phenol (B1586134) (2-Cl-4-TFMP) has demonstrated that it undergoes hydrolysis to form the corresponding hydroxybenzoic acid and fluoride. This reaction is also pH-dependent, with increased rates at higher pH. Another study on 2-trifluoromethylphenol showed its hydrolysis to salicylic (B10762653) acid, with a half-life of 6.9 hours at 37°C and pH 7.4. The rate of hydrolysis was favored at higher pH. Conversely, 3-trifluoromethylphenol was found to be resistant to hydrolysis under similar conditions. This indicates that the position of the trifluoromethyl group and other substituents is critical in determining the susceptibility of the compound to hydrolysis. For this compound, the presence of chlorine atoms in the meta and para positions relative to the hydroxyl group, and the trifluoromethyl group in the ortho position, would likely influence its hydrolytic stability, though specific data is unavailable.

| Compound | Degradation Process | Conditions | Key Findings |

|---|---|---|---|

| 3-trifluoromethyl-4-nitrophenol (TFM) | Photolysis | pH 7 and 9, 365 nm | Half-lives of 91.7 h (pH 7) and 22 h (pH 9). Formation of Trifluoroacetic Acid (TFA). |

| 2-chloro-4-(trifluoromethyl)phenol (2-Cl-4-TFMP) | Hydrolysis | pH dependent | Degrades to the corresponding hydroxybenzoic acid and fluoride. |

| 2-trifluoromethylphenol | Hydrolysis | pH 7.4, 37°C | Half-life of 6.9 hours. Forms salicylic acid. |

| 3-trifluoromethylphenol | Hydrolysis | - | Resistant to hydrolysis. |

A significant concern with the environmental degradation of compounds containing a trifluoromethyl (-CF3) group is the potential formation of trifluoroacetic acid (TFA). TFA is a highly persistent and mobile substance in the environment. As mentioned, the photolysis of TFM is a known source of TFA. The mechanism is believed to involve the formation of a trifluoromethylquinone intermediate, which then leads to the production of TFA.

For this compound, it is hypothesized that under certain environmental conditions, particularly through oxidative degradation pathways, the trifluoromethyl group could be transformed into TFA. Other potential metabolites could arise from the dechlorination of the aromatic ring. Under anaerobic conditions, reductive dechlorination is a common pathway for chlorinated aromatic compounds, which would lead to the formation of mono- and non-chlorinated trifluoromethylphenols. Further degradation of the aromatic ring could then occur. However, without experimental data, the specific metabolites of this compound remain speculative.

The environmental fate and persistence of this compound will be governed by a combination of factors:

pH: As demonstrated with analogous compounds, pH is a critical factor influencing both photolysis and hydrolysis rates. Higher pH generally leads to the deprotonation of the phenolic hydroxyl group, which can increase the susceptibility of the molecule to degradation.

Photolysis: The availability of sunlight and the presence of photosensitizing agents in the water will influence the rate of photodegradation. The quantum yield of the molecule, which is a measure of the efficiency of the photochemical process, would be a key parameter to determine its photolytic persistence.

Biotransformation: The presence of adapted microbial communities is crucial for the biodegradation of halogenated phenols. Under aerobic conditions, bacteria may utilize monooxygenases and dioxygenases to hydroxylate and cleave the aromatic ring. Under anaerobic conditions, reductive dechlorination is a key initial step. The high degree of halogenation (two chlorine atoms and a trifluoromethyl group) on this compound likely renders it more resistant to microbial degradation compared to less substituted phenols.

While no specific ecotoxicological studies have been conducted on this compound, the toxicity of dichlorophenols to aquatic organisms is well-documented. For example, 2,4-dichlorophenol (B122985) has been shown to be toxic to various aquatic species, with effects observed at the low mg/L range.

The toxicity of phenolic compounds often involves disruption of cellular membranes and uncoupling of oxidative phosphorylation. The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to bioaccumulate and interact with cellular membranes. Furthermore, the trifluoromethyl group is a strong electron-withdrawing group, which can alter the electronic properties of the phenol and influence its reactivity and toxicity. Mechanistic studies on analogous compounds suggest that toxicity could be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

| Organism | Endpoint | Concentration (mg/L) |

|---|---|---|

| Fathead minnow (Pimephales promelas) | 96h LC50 | 2.1 - 5.7 |

| Daphnia magna | 48h EC50 | 1.4 - 3.1 |

| Green algae (Selenastrum capricornutum) | 96h EC50 | 2.7 |

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often related to its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. For chlorinated phenols, bioaccumulation generally increases with the degree of chlorination. The presence of the trifluoromethyl group in this compound is also expected to increase its lipophilicity, suggesting a potential for bioaccumulation in aquatic organisms. Data for chlorinated paraffins, another class of halogenated compounds, shows that bioaccumulation is influenced by factors such as lipid content in the organism's tissues.

Biotransformation: In environmental systems, microorganisms play a key role in the transformation of organic pollutants. For chlorinated phenols, biotransformation can proceed through different pathways depending on the environmental conditions.

Aerobic Biotransformation: Under aerobic conditions, bacteria can hydroxylate the aromatic ring, followed by ring cleavage. The presence of multiple halogen substituents on this compound would likely make this process slow.

Anaerobic Biotransformation: Under anaerobic conditions, reductive dechlorination is a more likely initial step. Studies on the biotransformation of 3,5-dichloro-p-anisyl alcohol have shown its conversion to 2,6-dichlorophenol (B41786) through demethylation and other transformations. This suggests that microbial communities can sequentially remove functional groups from complex halogenated phenols. It is plausible that anaerobic microorganisms could reductively dehalogenate this compound, removing the chlorine atoms. The fate of the trifluoromethyl group under these conditions is less certain, but it is generally considered to be more resistant to reductive defluorination than dechlorination.

Emerging Research Directions and Future Perspectives

Development of Advanced Analytical Methodologies for Environmental Monitoring and Biological Research

The accurate detection and quantification of 4,5-Dichloro-2-(trifluoromethyl)phenol in complex matrices are paramount for environmental monitoring and biological research. While standard methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are foundational, future research is geared towards developing more sensitive, rapid, and field-deployable analytical techniques. epa.govyoutube.com

Advanced chromatographic techniques coupled with high-resolution mass spectrometry (HRMS) are being explored to enhance selectivity and lower detection limits, which is crucial for identifying trace levels of the compound and its potential degradation products in environmental samples such as water and soil. acs.orgacs.org Furthermore, the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful tool for tracking the fate of the trifluoromethyl group, a key feature of the molecule, during transformation processes. acs.orgnih.govnih.gov

The development of novel biosensors represents a promising avenue for real-time monitoring. nih.govacs.orgresearchgate.net These devices could utilize enzymes or antibodies that specifically interact with halogenated phenols, offering a portable and cost-effective alternative to traditional laboratory-based methods. mdpi.com Research in this area focuses on improving the stability and selectivity of the biological recognition elements.

| Analytical Technique | Principle | Potential Advantages for this compound Analysis |

| GC-HRMS | Gas Chromatography coupled with High-Resolution Mass Spectrometry | High sensitivity and selectivity for complex environmental matrices. |

| LC-HRMS | Liquid Chromatography coupled with High-Resolution Mass Spectrometry | Suitable for analyzing polar transformation products without derivatization. acs.org |

| ¹⁹F NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus | Direct detection and quantification of the trifluoromethyl group and its metabolites. acs.orgnih.gov |

| Enzyme-based Biosensors | Immobilized enzymes (e.g., laccase, tyrosinase) that catalyze a detectable reaction with the analyte | Potential for rapid, portable, and low-cost in-field monitoring. mdpi.com |

| Immunosensors | Antibodies specific to the target molecule for detection | High specificity and sensitivity for biological samples. |

Rational Design Strategies for New Derivatives with Tailored Research Properties

The unique substitution pattern of this compound provides a scaffold for the rational design of new derivatives with specific properties for research applications. By modifying the phenolic hydroxyl group or introducing additional substituents to the aromatic ring, it is possible to modulate the compound's physicochemical and biological characteristics.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. youtube.comnih.govnih.govyoutube.com Computational modeling and in silico screening can predict how structural modifications will affect properties such as receptor binding affinity, metabolic stability, and electronic properties. nih.govnih.gov For instance, altering the position or nature of the halogen atoms can influence the compound's lipophilicity and potential for hydrogen bonding, which are critical determinants of biological activity. nih.gov The trifluoromethyl group, known for its strong electron-withdrawing nature and metabolic stability, is a key pharmacophore in many drug molecules, and its influence on the properties of new derivatives is a central aspect of these design strategies. researchgate.net

| Design Strategy | Objective | Key Considerations |

| Modulation of Lipophilicity | Enhance or decrease cell membrane permeability. | Introduction of alkyl chains or polar functional groups. |

| Enhancement of Target Specificity | Increase binding affinity to a specific biological target. | In silico docking studies and synthesis of analogs with varied substituent patterns. nih.govnih.gov |

| Improvement of Metabolic Stability | Reduce susceptibility to metabolic degradation. | Introduction of blocking groups at metabolically labile sites. |

| Alteration of Electronic Properties | Modify reactivity and interaction with biological macromolecules. | Introduction of electron-donating or electron-withdrawing groups. |

Integration of Multi-Omics Approaches in Mechanistic Research

To elucidate the biological mechanisms of action of this compound, the integration of multiple "omics" technologies is a powerful and emerging approach. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a holistic view of the molecular responses of an organism upon exposure.

Toxicogenomics can identify changes in gene expression profiles in response to the compound, offering insights into the cellular pathways that are affected. Proteomics can then reveal alterations in protein expression and post-translational modifications, providing a functional context to the genomic data. mdpi.comnih.govnih.gov Metabolomics, the study of small molecule profiles, can identify downstream metabolic perturbations and potential biomarkers of exposure or effect. mdpi.comnih.govnih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's interaction with biological systems, identify key molecular initiating events, and delineate adverse outcome pathways. This integrated approach is particularly valuable for understanding the potential toxicological profile of persistent organic pollutants. epa.govnih.gov

| Omics Technology | Information Gained | Application in Mechanistic Research |

| Genomics | DNA sequence variations and epigenetic modifications. | Identify genetic predispositions to susceptibility. |

| Transcriptomics | Changes in gene expression (mRNA levels). | Uncover affected cellular pathways and regulatory networks. |

| Proteomics | Alterations in protein abundance and modifications. | Link genomic changes to functional cellular responses. mdpi.com |

| Metabolomics | Perturbations in the profiles of endogenous small molecules. | Identify biomarkers of exposure and metabolic dysfunction. mdpi.com |

Interdisciplinary Research Opportunities and Collaborations

The comprehensive study of this compound necessitates a collaborative and interdisciplinary approach. The complexity of its environmental behavior and biological interactions requires expertise from various scientific fields.

Chemists are essential for developing novel analytical methods and synthesizing new derivatives. google.com Environmental scientists can investigate its fate and transport in different ecosystems, while toxicologists can assess its potential hazards to human health and wildlife. epa.gov Computational scientists play a crucial role in modeling its properties and interactions.

Collaborations between academic research institutions, government regulatory agencies, and industry are vital for translating fundamental research into practical applications, such as the development of environmental monitoring strategies and the informed design of safer chemicals. Such partnerships can facilitate the sharing of resources, data, and expertise, accelerating progress in understanding the broader implications of halogenated and fluorinated compounds in the environment. epa.govspringerprofessional.de

| Discipline | Contribution to Research on this compound |

| Analytical Chemistry | Development of sensitive and selective detection methods. |

| Synthetic Organic Chemistry | Design and synthesis of novel derivatives and reference standards. google.com |

| Environmental Science | Study of environmental fate, transport, and degradation. |

| Toxicology | Assessment of potential biological effects and mechanisms of action. |

| Computational Chemistry | In silico modeling of properties and biological interactions. nih.govnih.gov |

| Molecular Biology | Application of multi-omics technologies to understand cellular responses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.